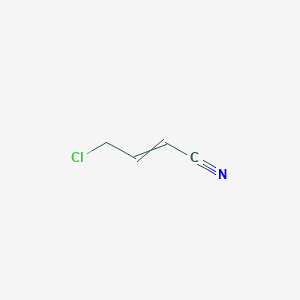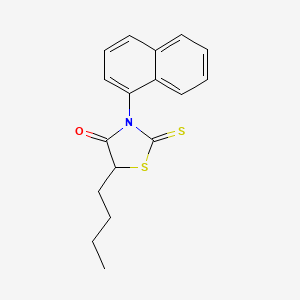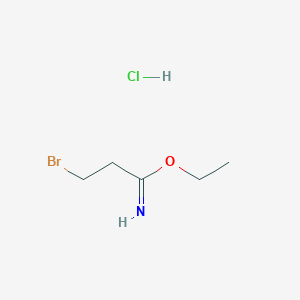![molecular formula C20H18N4O B14699311 Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]- CAS No. 20648-42-4](/img/structure/B14699311.png)
Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]- is an organic compound with the molecular formula C13H12N2O. It is also known by other names such as Azobenzene, 4-methoxy-; p-Methoxyazobenzene; and p-Phenylazoanisole . This compound is part of the azobenzene family, which is characterized by the presence of a diazene group (N=N) bonded to aromatic rings. Azobenzenes are known for their photochromic properties, meaning they can change their structure when exposed to light, making them useful in various applications.
Vorbereitungsmethoden
The synthesis of Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]- typically involves the reaction of aniline derivatives with nitrosobenzene derivatives under acidic conditions. One common method is the diazotization of 4-methoxyaniline followed by coupling with nitrosobenzene. The reaction conditions often include the use of hydrochloric acid and sodium nitrite at low temperatures to facilitate the formation of the diazonium salt, which then reacts with nitrosobenzene to form the desired azobenzene compound .
Analyse Chemischer Reaktionen
Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form hydrazo compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted azobenzenes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]- has several scientific research applications:
Chemistry: It is used as a photochromic material in the study of light-induced molecular switches and sensors.
Biology: Its photochromic properties are utilized in the development of light-controlled biological processes and molecular probes.
Medicine: Research is ongoing into its potential use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: It is used in the manufacture of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]- involves the photoisomerization of the azobenzene moiety. Upon exposure to light, the compound undergoes a trans-cis isomerization, changing its structure and properties. This photoisomerization can affect molecular interactions and binding affinities, making it useful in applications where light-controlled changes are desired .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]- include:
Azobenzene: The parent compound without the methoxy group.
p-Methoxyazobenzene: Similar structure but with different substituents on the aromatic rings.
p-Phenylazoanisole: Another derivative with different functional groups.
What sets Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]- apart is its specific substitution pattern, which can influence its photochromic properties and reactivity .
Eigenschaften
CAS-Nummer |
20648-42-4 |
|---|---|
Molekularformel |
C20H18N4O |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
N'-anilino-N-(4-methoxyphenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C20H18N4O/c1-25-19-14-12-18(13-15-19)22-24-20(16-8-4-2-5-9-16)23-21-17-10-6-3-7-11-17/h2-15,21H,1H3 |
InChI-Schlüssel |
CCCNXDPMLWXWML-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)






![1-[Diazo(phenyl)methyl]-4-methoxybenzene](/img/structure/B14699285.png)


![Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-](/img/structure/B14699296.png)
